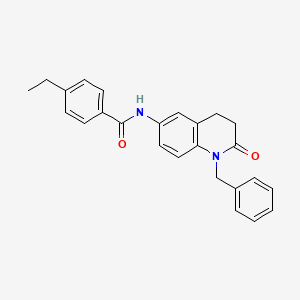

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Description

Properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-2-18-8-10-20(11-9-18)25(29)26-22-13-14-23-21(16-22)12-15-24(28)27(23)17-19-6-4-3-5-7-19/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXIGHXMYDRPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

Formation of the Ethylbenzamide Moiety: The final step involves the coupling of the tetrahydroquinoline derivative with an ethylbenzamide precursor under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is under investigation for its antimicrobial and anticancer properties. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. The compound's structural characteristics allow it to interact with various biological targets effectively.

Mechanism of Action:

The compound may exert its effects by:

- Enzyme Inhibition: Competing with ATP at kinase active sites.

- PPAR Agonism: Potentially acting as an agonist for peroxisome proliferator-activated receptors involved in metabolic regulation.

Research has shown that this compound exhibits promising anticancer activity through:

- Induction of apoptosis in cancer cells.

- Modulation of metabolic pathways critical for tumor growth.

Studies have also indicated its potential as a multi-target directed ligand for treating neurodegenerative diseases complicated by depression .

Material Science

The compound's unique chemical structure makes it suitable for developing new materials and chemical processes. Its applications in industry include:

- Synthesis of Complex Organic Molecules: Serving as a building block for synthesizing more complex compounds.

Case Studies

Several studies have explored the biological activity and synthesis of derivatives related to this compound:

- Anticancer Studies: Research indicates that derivatives have shown promising results in inhibiting cancer cell lines by inducing apoptosis and disrupting metabolic pathways .

- Neurodegenerative Disease Research: Compounds derived from this scaffold have been evaluated for their ability to inhibit monoamine oxidase enzymes linked to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroquinolin Derivatives

The tetrahydroquinolin core is shared with Baxdrostat (C₂₂H₂₅N₃O₂, MW 363.45), which incorporates a methyl-substituted tetrahydroquinolin linked to an isoquinolin-propionamide group . Key differences include:

- Functional Moieties : The 4-ethylbenzamide in the target compound contrasts with Baxdrostat’s propionamide, which could alter metabolic stability or target engagement.

Benzamide Derivatives

The 4-ethylbenzamide moiety is central to the compound’s supramolecular behavior. In studies of 4-ethylbenzamide homodimers , UV irradiation (365 nm) induces reversible guest exchange in supramolecular assemblies, with thermal reversion restoring the initial state . This contrasts with halogenated benzamides (e.g., chloro/fluoro derivatives in EP 3532474B1 ), where electron-withdrawing substituents enhance binding affinity but reduce dynamic responsiveness .

Patent-Protected Analogs

Patent compounds such as N-(2-chloro-4-fluor-6-methylphenyl)-...benzamide (EP 3532474B1) highlight substituent-driven design strategies :

- Halogenation : Chloro/fluoro groups improve target affinity and stability but may limit solubility.

- Trifluoropropyl Groups : Introduce steric bulk and metabolic resistance, absent in the ethyl-substituted target compound.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Supramolecular Behavior : The 4-ethylbenzamide group enables UV-triggered homodimerization, a property absent in halogenated analogs . This dynamic behavior could be leveraged in stimuli-responsive drug delivery systems.

- Pharmacological Potential: The tetrahydroquinolin core aligns with CNS-targeting molecules, but the benzyl substituent’s lipophilicity requires optimization for bioavailability .

- Synthetic and Analytical Tools : Structural characterization of such compounds relies on crystallographic software (e.g., SHELX, WinGX), emphasizing the role of computational methods in molecular design .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core with a benzyl substituent and an ethylbenzamide group. Its molecular formula is with a molecular weight of approximately 362.47 g/mol. The structural characteristics contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O2 |

| Molecular Weight | 362.47 g/mol |

| LogP | 4.7155 |

| Polar Surface Area | 38.902 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases by competing with ATP for binding at their active sites. This inhibition can disrupt cellular signaling pathways that are crucial for various physiological processes.

- PPAR Agonism : Some studies suggest that compounds with similar scaffolds may act as agonists for peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolism and inflammation regulation .

- Anticancer Properties : Preliminary research indicates potential anticancer activity through modulation of metabolic pathways and induction of apoptosis in cancer cells .

Research Findings

Several studies have investigated the biological activities of this compound or related analogues:

- In vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- In vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing tumor growth and metastasis. For instance, systemic administration in mouse models showed significant reductions in tumor size compared to control groups.

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the effects of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers after treatment with the compound.

- Case Study on Metabolic Effects :

Q & A

Q. What are the key synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions, including cyclization of the tetrahydroquinoline core and subsequent coupling with the 4-ethylbenzamide moiety. Optimization strategies include:

- Temperature control : Elevated temperatures (e.g., reflux in toluene or DMF) improve reaction rates but may require balancing with thermal stability .

- Catalyst selection : Palladium-based catalysts or acid/base conditions can enhance coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents reduce side reactions .

- Purity monitoring : Use TLC or HPLC to track reaction progress and isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the tetrahydroquinoline scaffold and benzamide substitution pattern, with key peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.5 ppm (tetrahydroquinoline methylene groups) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (C₂₅H₂₅N₂O₂) and detects isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies may arise from variations in:

- Experimental conditions : Differences in cell lines, assay protocols (e.g., incubation time, concentration ranges), or solvent vehicles (DMSO vs. aqueous buffers) .

- Compound purity : Impurities (e.g., unreacted intermediates) can skew activity; re-evaluate via HPLC and NMR .

- Structural analogs : Compare with derivatives (e.g., fluorobenzamide or nitro-substituted analogs) to identify substituent-specific effects .

Q. What strategies are recommended for enhancing the blood-brain barrier (BBB) permeability of this compound based on its structural analogs?

- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the benzamide ring to improve logP values while maintaining solubility .

- Molecular weight reduction : Trim non-essential substituents to stay below 500 Da, as seen in neuroactive tetrahydroquinoline derivatives .

- Active transport targeting : Conjugate with moieties that bind BBB transporters (e.g., glutathione analogs) .

Q. How does the substitution pattern on the tetrahydroquinoline scaffold influence the compound's binding affinity to biological targets?

- Benzyl group at position 1 : Enhances steric bulk, potentially increasing selectivity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- 4-Ethylbenzamide moiety : The ethyl group may stabilize π-π stacking with aromatic residues in target proteins, as observed in similar benzamide-based inhibitors .

- Oxo group at position 2 : Facilitates hydrogen bonding with catalytic lysine or asparagine residues in enzymes .

Q. What methodological approaches are critical for assessing the compound's stability under physiological conditions?

- pH-dependent stability assays : Incubate in buffers (pH 1–9) and monitor degradation via HPLC over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Metabolic stability : Conduct liver microsome assays to predict CYP450-mediated breakdown .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.